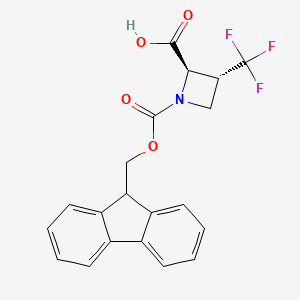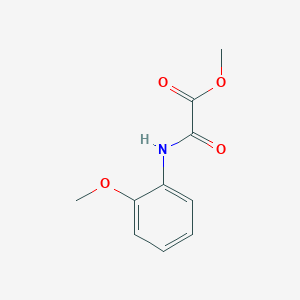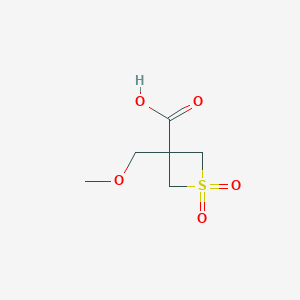
3-(Methoxymethyl)-1,1-dioxo-thietane-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methoxymethyl)-1,1-dioxo-thietane-3-carboxylic acid is a sulfur-containing heterocyclic compound. It features a thietane ring, which is a four-membered ring containing a sulfur atom. The presence of a methoxymethyl group and a carboxylic acid group adds to its chemical complexity and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethyl)-1,1-dioxo-thietane-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor containing sulfur and carbonyl functionalities. The reaction typically requires a strong acid or base to facilitate the ring closure.
For example, a precursor such as 3-(Methoxymethyl)-3-mercaptopropanoic acid can undergo cyclization in the presence of a strong acid like sulfuric acid or a base like sodium hydroxide to form the thietane ring. The reaction conditions often involve heating the mixture to promote the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Methoxymethyl)-1,1-dioxo-thietane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols or other reduced forms.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, or halides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or reduced carbonyl compounds.
Substitution: Various substituted thietane derivatives.
Applications De Recherche Scientifique
3-(Methoxymethyl)-1,1-dioxo-thietane-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing heterocycles.
Biology: The compound’s unique structure makes it a potential candidate for studying sulfur metabolism and enzyme interactions.
Medicine: It may have potential as a precursor for drug development, particularly in designing sulfur-containing pharmaceuticals.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 3-(Methoxymethyl)-1,1-dioxo-thietane-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfur atom in the thietane ring can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Methoxymethyl)-1,1-dioxo-thiolane-3-carboxylic acid: Similar structure but with a five-membered ring.
3-(Methoxymethyl)-1,1-dioxo-thiane-3-carboxylic acid: Similar structure but with a six-membered ring.
3-(Methoxymethyl)-1,1-dioxo-thiepane-3-carboxylic acid: Similar structure but with a seven-membered ring.
Uniqueness
3-(Methoxymethyl)-1,1-dioxo-thietane-3-carboxylic acid is unique due to its four-membered thietane ring, which imparts distinct chemical and physical properties. The ring strain in the thietane ring makes it more reactive compared to its five-, six-, or seven-membered counterparts. This reactivity can be advantageous in certain chemical reactions and applications.
Propriétés
Formule moléculaire |
C6H10O5S |
|---|---|
Poids moléculaire |
194.21 g/mol |
Nom IUPAC |
3-(methoxymethyl)-1,1-dioxothietane-3-carboxylic acid |
InChI |
InChI=1S/C6H10O5S/c1-11-2-6(5(7)8)3-12(9,10)4-6/h2-4H2,1H3,(H,7,8) |
Clé InChI |
MSTVRTNXSNGRGB-UHFFFAOYSA-N |
SMILES canonique |
COCC1(CS(=O)(=O)C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



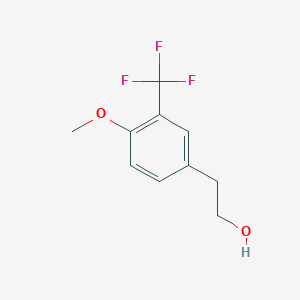
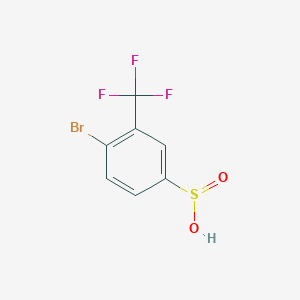



![5-Bromo-1-methyl-1H-Imidazo[4,5-b]pyridine](/img/structure/B12846215.png)


![tert-butyl (E)-7-[4-(4-fluorophenyl)-2-methylsulfonyl-6-propan-2-ylpyrimidin-5-yl]-2-propan-2-ylidenehept-6-enoate](/img/structure/B12846253.png)
